N'-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)CARBAMIMIDIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)CARBAMIMIDIC ACID is a synthetic organic compound that belongs to the class of carbamimidic acids These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)CARBAMIMIDIC ACID typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3,4-dichloroaniline under specific conditions. The reaction may be catalyzed by a suitable base, such as triethylamine, and carried out in an organic solvent like dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)CARBAMIMIDIC ACID can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)CARBAMIMIDIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)CARBAMIMIDIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)UREA
- N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)THIOUREA
- N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)AMIDINE
Uniqueness
N’-(5-CHLORO-2-PYRIDINYL)-N-(3,4-DICHLOROPHENYL)CARBAMIMIDIC ACID is unique due to its specific arrangement of chlorine atoms and the presence of both pyridine and phenyl rings
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O/c13-7-1-4-11(16-6-7)18-12(19)17-8-2-3-9(14)10(15)5-8/h1-6H,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUMMYJMBSCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NC=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.